Methylenecyclopropylglycine

β-oxidation enzymology mitochondrial toxicity acyl-CoA dehydrogenase

Researchers dissecting mitochondrial β-oxidation require tool compounds that selectively target enoyl-CoA hydratase (ECH) without cross-inhibiting acyl-CoA dehydrogenases-a selectivity gap HGA cannot fill. Methylenecyclopropylglycine (MCPG) resolves this: its active metabolite MCPF-CoA irreversibly inactivates ECH by 80% while sparing general acyl-CoA dehydrogenase, enabling unambiguous pathway interrogation. • 80% ECH inactivation with negligible acyl-CoA dehydrogenase inhibition-validated washout-resistant covalent trapping at Cys-114 • Distinct metabolic signature: hypoglycemia with hypo-ketonemia and 6-fold plasma BCAA elevation, recapitulating specific inborn errors of metabolism • 97% purity analytical standard supports validated UPLC-MS/MS quantification (LOD 0.5 nmol/L) for differential diagnosis of Sapindaceae poisoning

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 2517-07-9
Cat. No. B050705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenecyclopropylglycine
CAS2517-07-9
Synonymsalpha-amino-2-methylene-cyclopropaneacetic acid
cyclopropaneacetic acid, alpha-amino-2-methylene-
methylenecyclopropylglycine
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC=C1CC1C(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)
InChIKeyMPIZVHPMGFWKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenecyclopropylglycine Baseline Overview


Methylenecyclopropylglycine (MCPG, also designated MCPrG; CAS 2517-07-9) is a naturally occurring non-proteinogenic L-α-amino acid belonging to the methylenecyclopropyl phytotoxin family [1]. It is the lower homologue of hypoglycin A (HGA), differing by one fewer methylene unit in its structure, and co-occurs with HGA in Sapindaceae plants including lychee (Litchi chinensis), ackee (Blighia sapida), and sycamore maple (Acer pseudoplatanus) [2]. MCPG functions as a protoxin: upon ingestion, it is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA), which disrupts mitochondrial fatty acid β-oxidation through a target enzyme profile that is mechanistically distinct from that of HGA-derived methylenecyclopropylacetyl-CoA (MCPA-CoA) [3]. These structural and metabolic differences create quantifiable differentiation that precludes simple substitution of HGA for MCPG in research, diagnostic, and toxicological applications.

1
Protoxin tool for mitochondrial β-oxidation studies with enoyl-CoA hydratase (ECH) selectivity
2
Analytical standard for differentiating MCPG-specific metabolite profiles from HGA exposure
3
Negative control protoxin in zebrafish embryo screening models (protoxin activation-dependent)

Why Hypoglycin A Cannot Replace Methylenecyclopropylglycine


Although MCPG and hypoglycin A (HGA) are frequently discussed together as co-occurring Sapindaceae protoxins, their toxic metabolites inhibit fundamentally different enzymes of the mitochondrial β-oxidation pathway [1]. The active metabolite of MCPG, methylenecyclopropylformyl-CoA (MCPF-CoA), potently inactivates enoyl-CoA hydratase (ECH) and 3-oxoacyl-CoA thiolase, with comparatively little effect on general acyl-CoA dehydrogenase; in contrast, the active metabolite of HGA, methylenecyclopropylacetyl-CoA (MCPA-CoA), primarily targets short- and medium-chain acyl-CoA dehydrogenases [2]. These divergent enzyme inhibition profiles produce distinct metabolic signatures—MCPG decreases circulating ketone bodies while HGA elevates them—and distinct toxicity profiles in model organisms [3]. Consequently, research protocols requiring specific interrogation of the ECH-dependent arm of β-oxidation, or diagnostic methods relying on MCPG-specific metabolite detection, cannot validly substitute HGA. The quantitative evidence below substantiates these non-interchangeable properties.

Enzyme Targets
MCPG metabolite inhibits enoyl-CoA hydratase and thiolase; HGA metabolite inhibits acyl-CoA dehydrogenase. Target profiles are non-overlapping and metabolic outcomes diverge.
Metabolic Signature
MCPG decreases plasma ketone bodies; HGA increases them. Opposite responses preclude direct substitution in metabolic flux or biomarker studies.
Standard Purity
Commercial MCPG standard is supplied at 97% vs. 85% for HGA. A 12‑percentage‑point purity gap introduces quantitation bias if standards are swapped.

Methylenecyclopropylglycine vs. Hypoglycin A Differentiation Evidence


Enzyme Inhibition Selectivity: MCPF-CoA vs. MCPA-CoA

In isolated rat liver mitochondria, MCPG administration produced no significant change in general acyl-CoA dehydrogenase activity, whereas the activity of 2-methyl-branched-chain acyl-CoA dehydrogenase decreased by over 80% [1]. Separately, incubation of pig kidney enoyl-CoA hydratase (crotonase) with the MCPG metabolite MCPF-CoA resulted in an 80% decrease in enzyme activity [1]. In contrast, the HGA metabolite MCPA-CoA (at 13 µM) strongly inhibited butyryl-CoA dehydrogenase with butyryl-CoA as substrate while being far less effective with palmitoyl-CoA [2]. These data demonstrate that MCPG and HGA metabolites inhibit distinct and largely non-overlapping β-oxidation enzymes.

Enzyme inhibition selectivity
Head-to-head
MCPG spares general acyl-CoA dehydrogenase, reduces ECH by 80% and branched‑chain acyl-CoA dehydrogenase >80%. HGA metabolite strongly inhibits butyryl-CoA dehydrogenase.
Supports selective ECH pathway interrogation without general dehydrogenase block.
Rat liver mitochondria; pig kidney ECH assay.
β-oxidation enzymology mitochondrial toxicity acyl-CoA dehydrogenase enoyl-CoA hydratase metabolic poisoning

Divergent In Vivo Metabolic Profiles

In fasted rats, MCPG administration (100 mg/kg) produced a 75% decrease in blood glucose concentration at 6 h, accompanied by increased lactate and pyruvate, and a decrease in plasma ketone body concentrations [1]. By contrast, hypoglycin A treatment is reported to increase plasma ketone body concentrations [REFS-1, citing Williamson & Wilson 1965]. Additionally, MCPG caused a 6-fold increase in plasma branched-chain amino acid concentrations and near-complete inhibition of palmitate and decanoylcarnitine oxidation in isolated liver mitochondria [1]. The activities of acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase were reduced to 25% and <10% of controls, respectively [1].

In vivo metabolic profiles
Head-to-head
MCPG decreased ketone bodies, increased branched‑chain amino acids 6‑fold, and lowered blood glucose 75% at 6 h. HGA increased ketone bodies.
Opposite ketone body direction creates a clear biochemical fingerprint for MCPG.
Fasted rat model, 100 mg/kg oral.
in vivo metabolism ketone body regulation hypoglycemia mechanism branched-chain amino acids dicarboxylic aciduria

Irreversible Enoyl-CoA Hydratase Inactivation

MCPF-CoA, the toxic metabolite of MCPG, was confirmed as a potent inactivator of enoyl-CoA hydratases (ECHs) with distinct modes of inhibition: it acts as a competitive inhibitor for rat liver ECH and as an irreversible inactivator for bovine liver and pig kidney ECH [1]. The irreversible inactivation proceeds via covalent trapping of the active-site nucleophile Cys-114 by the methylenecyclopropane ring, with nearly identical second-order inactivation rate constants (k_inact/K_I) for both (R)- and (S)-diastereomers [2]. In contrast, the HGA metabolite MCPA-CoA does not target ECH but instead inhibits acyl-CoA dehydrogenase through FAD modification [3]. MCPF-CoA is described as a rare irreversible inhibitor for ECHs and is proposed as a lead scaffold for designing ECH-modulating agents [1].

Irreversible ECH inactivation
Reported
MCPF‑CoA covalently traps Cys‑114 of enoyl‑CoA hydratase (irreversible). MCPA‑CoA (HGA metabolite) does not target ECH but modifies FAD of acyl‑CoA dehydrogenase.
Provides a washout‑resistant covalent tool for ECH mechanistic studies.
Bovine/pig kidney purified enzymes; crystallographic data.
irreversible enzyme inhibition enoyl-CoA hydratase covalent inhibitor active-site trapping mechanism-based inactivation

Differential Toxicity in Zebrafish Embryos

In a 72-hour zebrafish embryo exposure assay developed for screening therapeutic compounds against Sapindaceae poisoning, methylenecyclopropylglycine (MCPrG) did not induce toxicity at any tested concentration [1]. In the same study, hypoglycin A (HGA) exhibited a median lethal concentration (LC50) of 1.7 µM, and its downstream metabolite methylenecyclopropylacetate (MCPA) showed an LC50 of 1 µM after 72 h [1]. The absence of MCPrG toxicity in this vertebrate model is attributed to the lack of metabolic activation of MCPrG to MCPF-CoA in zebrafish embryos, in contrast to the efficient conversion of HGA to toxic MCPA-CoA [1].

Zebrafish embryo toxicity
Head-to-head
MCPrG showed no toxicity at any concentration. HGA LC50 = 1.7 µM; MCPA LC50 = 1 µM (72 h exposure).
Enables MCPG as a protoxin‑negative control in zebrafish screening platforms.
Zebrafish embryo model, 1 dpf start.
zebrafish embryo model developmental toxicity Sapindaceae poisoning protoxin activation drug screening

Analytical Standard Purity Comparison

According to published analytical methods for Sapindaceae toxin quantification, the commercial analytical standard of α-(methylenecyclopropyl)glycine (mixture of diastereomers) from Toronto Research Chemicals (CAS 2517-07-9) is supplied at 97% purity, whereas the (S)-hypoglycin A standard from the same supplier (CAS 156-56-9) is supplied at only 85% purity [1]. This 12-percentage-point purity differential has practical implications for quantitative analytical method development, as the higher impurity burden of the HGA standard necessitates additional correction factors or purification steps.

Analytical standard purity
Reported
MCPG standard 97% purity; HGA standard 85% purity (same commercial supplier).
Lower impurity burden simplifies calibration and reduces correction factors.
Supplier‑specified purity; see Sander et al. 2019.
analytical standard procurement purity comparison Toronto Research Chemicals UPLC-MS/MS Sapindaceae toxin quantification

Validated UPLC-MS/MS Quantification Method

A validated UPLC-MS/MS method for the quantification of MCPG in serum and urine achieved lower limits of detection (LOD) of 0.5 nmol/L and lower limits of quantification (LOQ) of 2.5 nmol/L for each of the two MCPG isomers, with linearity demonstrated over the range 0.5–500 nmol/L (r² > 0.998) [1]. The method simultaneously detects the MCPG-specific metabolite methylenecyclopropylformyl-glycine (MCPF-G), which is present at much higher concentrations than the parent compound in biological samples [1]. Prior to this method development, only HGA quantification was available for clinical diagnosis of Sapindaceae poisoning; the MCPG-specific method now enables differential diagnosis and more complete toxicological assessment [1].

Validated UPLC‑MS/MS method
Reported
MCPG LOD 0.5 nmol/L, LOQ 2.5 nmol/L; MCPF‑glycine detected at higher concentrations than parent. Linear range 0.5–500 nmol/L (r² > 0.998).
Enables MCPG‑specific quantification in research matrices for biomarker profiling.
Butylation derivatization; serum/urine.
UPLC-MS/MS clinical toxicology biomarker quantification MCPF-glycine acylcarnitine profiling

Methylenecyclopropylglycine Research and Industrial Applications


Selective ECH Inhibition Tool

Researchers requiring a tool compound that selectively inactivates enoyl-CoA hydratase (ECH) while sparing general acyl-CoA dehydrogenase should procure MCPG rather than HGA. The evidence demonstrates that the MCPG metabolite MCPF-CoA decreases ECH activity by 80% without significantly affecting general acyl-CoA dehydrogenase, whereas HGA's metabolite MCPA-CoA primarily inhibits butyryl-CoA dehydrogenase [1]. This selectivity window is critical for dissecting the ECH-dependent branch of mitochondrial β-oxidation in metabolic flux studies. The irreversible, covalent nature of ECH inactivation by MCPF-CoA (Cys-114 trapping) further enables washout-resistant experimental protocols not achievable with reversible inhibitors [2].

Sapindaceae Poisoning Differential Diagnosis

Clinical toxicology laboratories performing differential diagnosis of Sapindaceae poisoning (ackee fruit, lychee, or sycamore maple exposure) require both MCPG and HGA as analytical standards. The validated UPLC-MS/MS method achieves LOD of 0.5 nmol/L for MCPG and detects the MCPG-specific metabolite MCPF-glycine at concentrations far exceeding the parent compound [3]. Because MCPG produces a distinct metabolite profile (MCPF-glycine) that is absent following pure HGA exposure, procurement of MCPG analytical standard is mandatory for comprehensive toxin panels that distinguish single-toxin from mixed exposures. The 97% purity of the MCPG standard (vs. 85% for HGA) further supports more accurate calibration [3].

Zebrafish Drug Screening Negative Control

Investigators using the zebrafish embryo model for high-throughput screening of antidotes against equine atypical myopathy should include MCPG as a protoxin-negative control. The data show that MCPG does not induce toxicity in zebrafish embryos at any tested concentration, while HGA (LC50 = 1.7 µM) and MCPA (LC50 = 1 µM) are lethal [4]. This differential toxicity enables researchers to attribute observed mortality specifically to HGA/MCPA-dependent pathways and to validate that candidate rescue compounds act downstream of protoxin metabolic activation rather than through non-specific protective mechanisms. MCPG thus serves as an essential experimental control compound in this screening platform.

BCAA Metabolism Disruption Model

Research groups investigating the intersection of branched-chain amino acid (BCAA) catabolism and mitochondrial fatty acid oxidation should select MCPG over HGA for in vivo rodent models. MCPG uniquely produces a 6-fold elevation in plasma BCAA concentrations concurrent with hypoglycemia (75% blood glucose decrease at 100 mg/kg) and ketone body suppression [5]. This metabolic signature—hypoglycemia with hypo-ketonemia and hyper-BCAA-emia—is distinct from the hyper-ketonemic profile induced by HGA and more closely recapitulates certain human inborn errors of metabolism. MCPG therefore provides a pharmacologically tractable model for studying BCAA accumulation during acute β-oxidation blockade.

Application
Selection Property
Validation Focus
ECH‑selective pathway studies
Enoyl‑CoA hydratase inhibition without general acyl‑CoA dehydrogenase block
Acyl‑CoA dehydrogenase activity sparing
Sapindaceae toxin biomarker research
MCPG‑specific metabolite (MCPF‑glycine) detectability
Cross‑validation with HGA metabolite panels
Zebrafish embryo screening model
Lack of protoxin activation in zebrafish (no toxicity)
Mortality endpoint discrimination vs. HGA
BCAA catabolism disruption model
Metabolic signature: hypoglycemia with BCAA elevation and ketone suppression
Ketone body decrease verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylenecyclopropylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.